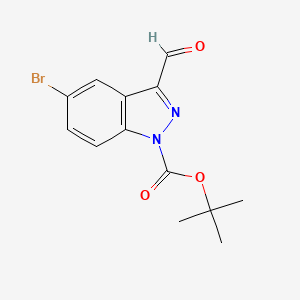

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate

Description

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate is a brominated indazole derivative featuring a tert-butyl carbamate protective group at the N1 position and a formyl (-CHO) substituent at the C3 position. Its molecular formula is C₁₃H₁₃BrN₂O₃, with a molecular weight of 341.16 g/mol. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and apoptosis-inducing agents . The formyl group at C3 enhances reactivity for nucleophilic additions, enabling further functionalization, while the tert-butyl group improves solubility in organic solvents and stabilizes the indazole core during synthetic steps .

Properties

IUPAC Name |

tert-butyl 5-bromo-3-formylindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3/c1-13(2,3)19-12(18)16-11-5-4-8(14)6-9(11)10(7-17)15-16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYOBHSWQTDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of an indazole derivative, followed by formylation and esterification reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Chemical Reactions Analysis

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide salts.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine and formyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research .

Comparison with Similar Compounds

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

- Molecular Formula : C₁₂H₁₄BrN₃O₂

- Molecular Weight : 328.17 g/mol

- Substituents : C3 amine (-NH₂)

- Synthesis : Prepared via Boc protection of 5-bromo-1H-indazol-3-amine using di-tert-butyl dicarbonate in dichloromethane .

- Properties :

- Higher solubility in polar solvents (e.g., DCM, THF) due to the amine group.

- Reactivity: The amine enables amide bond formation (e.g., cyclohexanecarboxamido derivative in ).

- Crystallography: Crystal structure analysis reveals planar indazole rings and hydrogen-bonding networks involving the amine .

tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

- Molecular Formula : C₁₂H₁₃BrN₂O₃

- Molecular Weight : 313.15 g/mol

- Substituents : C3 oxo (=O)

- Synthesis : Likely involves oxidation of the corresponding alcohol or direct cyclization with a carbonyl source.

- Properties: Reduced electrophilicity compared to the formyl analog. Potential for keto-enol tautomerism, influencing hydrogen-bonding patterns in crystals . Applications: Used in non-steroidal CYP enzyme inhibitor synthesis .

tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate

- Molecular Formula: C₁₃H₁₆BrNO₂

- Molecular Weight : 312.18 g/mol

- Substituents : Saturated 2,3-dihydroindole ring.

- Synthesis : Prepared from 5-bromoindoline via Boc protection in THF/water with NaHCO₃ .

- Properties :

- Increased ring flexibility due to saturation, altering binding affinity in biological targets.

- Lower reactivity at C3 compared to indazole derivatives.

Comparative Analysis Table

Key Research Findings

- Reactivity Trends: The formyl group in the target compound exhibits higher electrophilicity than the oxo or amino analogs, making it preferable for Knoevenagel condensations or Schiff base formations .

- Solubility: Amino-substituted derivatives show enhanced aqueous solubility, whereas tert-butyl groups improve organic-phase compatibility across all analogs .

- Crystallography: Hydrogen-bonding patterns vary significantly; the amino derivative forms N–H···O bonds, while the oxo analog participates in C=O···H interactions .

Biological Activity

tert-Butyl 5-bromo-3-formyl-1H-indazole-1-carboxylate is a compound belonging to the indazole family, characterized by its unique structural features, including a tert-butyl ester group, a bromine atom, and a formyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 325.16 g/mol. The presence of the formyl group (CHO) enhances its reactivity, allowing it to participate in various organic reactions such as aldol and Knoevenagel condensations.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bromine and formyl groups influence its binding affinity and specificity towards enzymes and receptors. Ongoing research aims to elucidate the precise pathways through which this compound exerts its effects.

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It is believed that the indazole core can interact with key cellular pathways involved in cancer progression. Preliminary findings indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC values indicating significant potency against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Amino group instead of formyl | Exhibits different biological activity profiles |

| Tert-butyl 5-bromo-3-methylindazole | Methyl substituent at position 3 | Different reactivity due to absence of formyl |

| Tert-butyl 5-chloro-3-formylindazole | Chlorine instead of bromine | Variation in halogen reactivity affecting stability |

This table illustrates how variations in substituents influence the chemical behavior and biological activity of similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.